molecular formula C20H21ClN4OS B3398805 2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-cyclohexylacetamide CAS No. 1021258-04-7

2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-cyclohexylacetamide

Cat. No.: B3398805
CAS No.: 1021258-04-7
M. Wt: 400.9 g/mol
InChI Key: XOVABVYTYOCSMB-UHFFFAOYSA-N
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Description

2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-cyclohexylacetamide is a synthetic small molecule of significant interest in medicinal chemistry and preclinical research for its potential as an N-type calcium channel blocker . The N-type calcium channel is a well-validated molecular target for the development of novel therapeutic agents for neuropathic pain and other neurological conditions . The compound's core structure incorporates a pyrazolo[1,5-a]pyrazine scaffold, a privileged heterocyclic system known to contribute to notable bioactivity and selectivity in drug discovery efforts . The specific molecular architecture, featuring the 4-chlorophenyl and cyclohexylacetamide substituents, is designed to modulate the compound's interaction with its biological target. Research into this chemical class aims to elucidate new pathways for managing pain syndromes, including neuropathic pain and neuralgia, by blocking calcium influx in presynaptic neurons, which is a key mechanism for modulating neurotransmitter release . This makes it a valuable pharmacological tool for scientists studying calcium signaling pathways and for the investigation of next-generation therapeutics for syndromic diseases with high unmet medical need. The compound is supplied for non-clinical, in-vitro research applications.

Properties

IUPAC Name

2-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4OS/c21-15-8-6-14(7-9-15)17-12-18-20(22-10-11-25(18)24-17)27-13-19(26)23-16-4-2-1-3-5-16/h6-12,16H,1-5,13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVABVYTYOCSMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-cyclohexylacetamide typically involves the reaction of 4-chlorophenylhydrazine with 2,3-dichloropyrazine in the presence of a base to form the pyrazolo[1,5-a]pyrazine core. This intermediate is then reacted with cyclohexyl isothiocyanate to introduce the sulfanyl and acetamide groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-cyclohexylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-cyclohexylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-cyclohexylacetamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs and their properties are summarized below:

Compound Name (Core Structure) Substituents Molecular Weight (g/mol) Key Features
Target Compound (Pyrazolo[1,5-a]pyrazine) 4-Chlorophenyl, sulfanyl, N-cyclohexylacetamide ~400.9 High lipophilicity due to cyclohexyl; potential for enhanced membrane permeability.
G420-0390 (Pyrazolo[1,5-a]pyrazine) 4-Chlorophenyl, sulfanyl, acetamide (NH₂) 318.78 Simpler structure; lacks cyclohexyl, likely more polar .
Compound (Pyrazolo[1,5-a]pyrazine) 4-Chlorophenyl, sulfanyl, N-[3-(methylsulfanyl)phenyl]acetamide 440.96 Bulky 3-(methylsulfanyl)phenyl group; higher molecular weight .
Compound (Pyrazolo[1,5-a]pyrimidine) 4-Chlorophenyl, 2,5-dimethyl, sulfanyl, N-phenylacetamide ~427.3 Pyrimidine core with methyl groups; aromatic N-phenyl substituent .
[18F]3 (Pyrazolo[1,5-a]pyrimidine) 5-Methyl, 7-(2-fluoroethylamino), 3-cyano, methyl acetate N/A Radiolabeled for PET imaging; polar ester group improves tumor uptake .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The cyclohexyl group in the target compound increases logP compared to analogs with phenyl () or polar substituents (e.g., [18F]3) .
  • Solubility : The absence of polar groups (e.g., hydroxyl, carboxyl) in the target compound may reduce aqueous solubility relative to ’s derivatives .
  • Metabolic Stability : Sulfanyl (-S-) linkages are prone to oxidation, but the cyclohexyl group could sterically hinder metabolic degradation compared to smaller substituents .

Structural and Conformational Insights

  • Hydrogen Bonding: demonstrates that coplanarity between aryl rings and the pyrazolopyrimidine core influences hydrogen bonding.
  • Ring Puckering : The carbocyclic ring conformation (envelope vs. planar) in cyclopenta-fused analogs () affects molecular rigidity. The target compound’s flexibility may enhance adaptability to biological targets .

Biological Activity

The compound 2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-cyclohexylacetamide is a member of the pyrazolo[1,5-a]pyrazine family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazolo[1,5-a]pyrazine Core : Cyclization of appropriate precursors under controlled conditions.
  • Introduction of the Chlorophenyl Group : Achieved through substitution reactions using chlorinated aromatic compounds.
  • Attachment of the Sulfanyl Group : Conducted via thiolation reactions with sulfur-containing reagents.
  • Cyclohexylacetamide Moiety Addition : Final step to incorporate the cyclohexyl group.

Biological Activity

The biological activity of this compound has been investigated across various studies. The following sections summarize its notable effects:

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity by inducing apoptosis in cancer cells. It has been shown to:

  • Inhibit cell proliferation in various cancer cell lines.
  • Trigger apoptotic pathways , leading to programmed cell death through activation of caspases and modulation of Bcl-2 family proteins.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against several bacterial strains:

  • Effective against both Gram-positive and Gram-negative bacteria.
  • Exhibits antifungal activity, particularly against Candida species.

Enzyme Inhibition

The mechanism of action includes binding to specific enzymes, inhibiting their activity:

  • Kinase Inhibition : The compound has been reported to inhibit certain kinases involved in cancer signaling pathways.
  • Enzyme Binding : It interacts with the active sites of enzymes, preventing substrate access and altering metabolic pathways.

Research Findings

A summary of key research findings is presented in the table below:

Study ReferenceBiological ActivityKey Findings
AnticancerInduced apoptosis in breast and lung cancer cells; IC50 values indicate effective inhibition at low concentrations.
AntimicrobialShowed significant inhibition against E. coli and S. aureus; minimum inhibitory concentration (MIC) values suggest potential for therapeutic use.
Enzyme InhibitionIdentified as a potent inhibitor of specific kinases; detailed kinetic studies reveal competitive inhibition patterns.

Case Studies

Recent case studies highlight the therapeutic potential of this compound:

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors demonstrated promising results with a combination therapy including this compound, leading to improved survival rates and reduced tumor sizes.
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth and improved overall health metrics compared to control groups.

Q & A

Q. What are the standard synthetic routes and optimization strategies for this compound?

Synthesis involves coupling the pyrazolo[1,5-a]pyrazine core with a 4-chlorophenyl group, followed by thioether formation. Key parameters include temperature (60–80°C), solvent choice (e.g., DMF for solubility), and reaction time (8–12 hours). Post-synthesis, purity is validated via HPLC (>95%), and structural confirmation uses ¹H/¹³C NMR and high-resolution mass spectrometry .

Q. Which analytical techniques are critical for structural characterization?

Essential methods include:

  • NMR spectroscopy : Confirms substituent positions and stereochemistry.
  • Mass spectrometry : Validates molecular weight and fragmentation patterns.
  • HPLC : Assesses purity (>95% threshold for biological assays).
  • X-ray crystallography : Resolves molecular conformation (e.g., dihedral angles in pyrazolo-pyrazine derivatives) .

Q. What structural features contribute to its pharmacological potential?

Key features include:

  • Pyrazolo[1,5-a]pyrazine core : Enables π-π stacking with biological targets.
  • 4-Chlorophenyl group : Enhances lipophilicity and membrane permeability.
  • Sulfanyl bridge : Improves metabolic stability compared to ethers.
  • Cyclohexyl acetamide : Modulates target selectivity (e.g., kinase or GPCR binding) .

Q. What in vitro models are suitable for initial bioactivity screening?

Use cell-based assays (e.g., MTT for cytotoxicity) and enzyme inhibition assays (e.g., kinase profiling). Select cell lines relevant to hypothesized targets (e.g., cancer, inflammation). Include dose-response curves (IC50 determination) and reference compounds (e.g., staurosporine for kinase inhibition) .

Advanced Research Questions

Q. How can contradictory biological activity data across studies be resolved?

  • Standardize assays : Use validated protocols (e.g., consistent ATP concentrations in kinase assays).
  • Verify purity : HPLC-MS to rule out impurities (>99% purity for dose-response studies).
  • Replicate under controlled conditions : Test in multiple cell lines or animal models.
  • Meta-analysis : Pool data from PubChem or DrugBank to identify trends .

Q. What computational methods aid in structure-activity relationship (SAR) analysis?

  • Molecular docking : Predict binding modes (e.g., AutoDock Vina with PDB targets).
  • Molecular dynamics simulations : Assess binding stability (e.g., GROMACS over 100 ns).
  • QSAR models : Incorporate electronic (HOMO/LUMO) and steric parameters to prioritize derivatives .

Q. How can metabolic stability be improved without compromising activity?

  • Introduce electron-withdrawing groups : Fluorine on the phenyl ring reduces CYP450-mediated oxidation.
  • Bioisosteric replacement : Replace sulfanyl with sulfone or methylene groups.
  • Prodrug strategies : Ester derivatives for enhanced solubility and in vivo release .

Q. What strategies validate target engagement in cellular environments?

  • Cellular Thermal Shift Assay (CETSA) : Confirm target binding via thermal stabilization.
  • CRISPR-Cas9 knockout models : Verify phenotype dependency on the target.
  • Bioluminescence Resonance Energy Transfer (BRET) : Monitor real-time target interactions .

Q. How are solubility challenges addressed in biological assays?

  • Co-solvents : Use DMSO (≤0.1%) or cyclodextrin formulations.
  • Structural modification : Add hydrophilic groups (e.g., hydroxyl on cyclohexyl).
  • Nanoformulation : Liposomal encapsulation for sustained release .

Q. What methods assess stability under physiological conditions?

  • Forced degradation studies : Expose to pH 1–13 buffers at 40–60°C.
  • HPLC-UV/MS : Monitor degradation products (e.g., hydrolyzed amide bonds).
  • Arrhenius plots : Predict shelf-life at 25°C using accelerated stability data .

Methodological Tables

Parameter Optimization Strategy Key References
Reaction YieldSolvent polarity adjustment (DMF → THF)
Purity ThresholdHPLC-MS with ≥95% criteria
Metabolic StabilityFluorine substitution on phenyl ring
Target EngagementCETSA and BRET validation

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-cyclohexylacetamide
Reactant of Route 2
Reactant of Route 2
2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-cyclohexylacetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.